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molecular formula C12H22N4O7 B8542546 17-Azido-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid CAS No. 239081-53-9

17-Azido-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid

Cat. No. B8542546
M. Wt: 334.33 g/mol
InChI Key: UMGPNMGSGPPDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236283B2

Procedure details

To a solution of 11-azido-3,6,9-trioxaundecanamine (10.9 g, 50.0 mmol) in dichloromethane (100 ml) was added diglycolic anhydride (6.38 g, 55.0 mmol). The reaction mixture was stirred overnight. HPLC analysis (column Vydac 218TP54; solvents: A=water/0.1% TFA and B=acetonitrile/0.1% TFA; gradient 4-16% B over 20 min; flow 1.0 ml/min; UV detection at 214 and 284 nm), showed complete conversion of starting material to a product with retention time 18.3 min. The solution was concentrated to give quantitative yield of a yellow syrup. The product was analysed by LC-MS (ES ionisation) giving [MH]+ at 335 as expected. 1H (500 MHz) and 13C (125 MHz) NMR spectroscopy was in agreement with structure The product was used in the next step without further purification.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][NH2:15])=[N+:2]=[N-:3].[C:16]1(=[O:23])[O:22][C:20](=[O:21])[CH2:19][O:18][CH2:17]1.O.C(#N)C>ClCCl>[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][NH:15][C:20](=[O:21])[CH2:19][O:18][CH2:17][C:16]([OH:23])=[O:22])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCN
Name
Quantity
6.38 g
Type
reactant
Smiles
C1(COCC(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
gradient 4-16% B over 20 min
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCOCCNC(COCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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